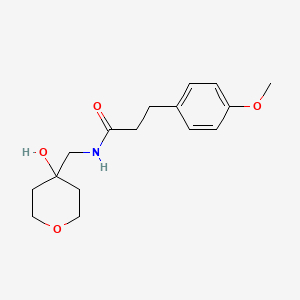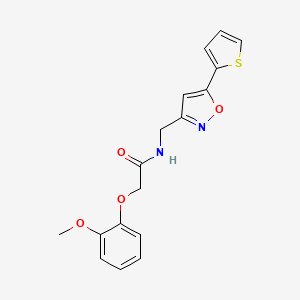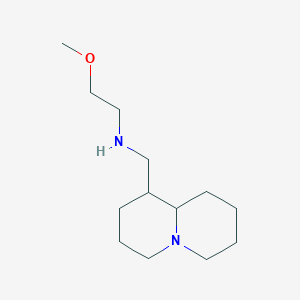![molecular formula C19H13F2N5O2 B2914430 7-((2,5-difluorobenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396809-54-3](/img/structure/B2914430.png)
7-((2,5-difluorobenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are examples of compounds that have a similar structure . These compounds have been synthesized as novel CDK2 inhibitors, which are appealing targets for cancer treatment .
Synthesis Analysis
The synthesis of similar compounds involves scaffold hopping and computer-aided drug design . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized .Molecular Structure Analysis
The molecular structure of these compounds is complex and includes various functional groups . The exact structure of the compound you mentioned might differ, and without specific information, it’s difficult to provide an accurate analysis.Chemical Reactions Analysis
The chemical reactions involving these compounds are complex and can vary depending on the specific structure of the compound .Aplicaciones Científicas De Investigación
Antiproliferative Agent
Pyrimido[4,5-d]pyrimidine derivatives have been identified as potential antiproliferative agents due to their ability to inhibit cell growth. The compound could be explored for its efficacy in this area, particularly against cancer cell lines. The presence of the difluorobenzylamino group may enhance its activity by increasing its affinity for target proteins within the cell .
Antimicrobial Activity
Compounds with a pyrimidine core have shown antimicrobial properties. This compound could be studied for its effectiveness against various bacteria and fungi, potentially leading to the development of new antibiotics. The difluorophenyl group might contribute to its potency by affecting the permeability of microbial cell walls .
Anti-inflammatory and Analgesic Applications
Pyrimidine derivatives are known to exhibit anti-inflammatory and analgesic activities. Research could be conducted to assess the effectiveness of this compound in reducing inflammation and pain, which could be beneficial in the treatment of chronic inflammatory diseases .
Hypotensive Effects
Some pyrimidine derivatives have hypotensive effects, meaning they can lower blood pressure. This compound could be investigated for its potential use in managing hypertension, which is a significant risk factor for cardiovascular diseases .
Antihistaminic Properties
The compound’s structure suggests that it may act as an antihistamine. This would make it useful in the treatment of allergic reactions, as antihistamines work by blocking the action of histamine, a substance in the body that causes allergic symptoms .
Kinase Inhibition
Pyrimido[4,5-d]pyrimidine derivatives have been reported to inhibit various kinases, which are enzymes that play a crucial role in signaling pathways within cells. This compound could be a candidate for the development of kinase inhibitors, which are important in the treatment of diseases like cancer where cell signaling goes awry .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[(2,5-difluorophenyl)methylamino]-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5O2/c20-12-6-7-15(21)11(8-12)9-22-18-23-10-14-16(24-18)25-19(28)26(17(14)27)13-4-2-1-3-5-13/h1-8,10H,9H2,(H2,22,23,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYOAWHHJUUDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-((2,5-difluorobenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2914349.png)



![4-[(2-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2914353.png)
![2-(3,5-difluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2914356.png)
![4-[Benzyl(methyl)amino]oxolan-3-ol](/img/structure/B2914358.png)

![2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2914362.png)


![[4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone](/img/structure/B2914366.png)
![(2R,3R)-3-Bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2914367.png)
![3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2914368.png)